丙酸,3-碘-,甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "Propionic acid, 3-iodo-, methyl ester" is a derivative of propionic acid where an iodine atom is substituted at the third carbon and the carboxylic acid group is esterified with methanol. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis and properties of similar methyl esters and propionic acid derivatives, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of methyl esters of propionic acid derivatives can be achieved through various methods. For instance, hydroesterifications of olefins using methyl formate as a reagent have been described, where ruthenium(0) complexes act as catalyst precursors to form methyl esters of propionic acid from ethylene with high yields . Additionally, regiospecific synthesis methods are highlighted, as seen in the production of a methyl ester involving a pyrazole ring, where single-crystal X-ray analysis was necessary for unambiguous structure determination . These methods suggest that the synthesis of "Propionic acid, 3-iodo-, methyl ester" could potentially be achieved through similar catalytic or regiospecific approaches.

Molecular Structure Analysis

The molecular structure of propionic acid derivatives and their esters can be complex, with the potential for isomerism and the need for precise structural identification. For example, the regiospecific synthesis of a pyrazole-containing propionic acid methyl ester required X-ray crystallography for accurate structure determination . This implies that the molecular structure of "Propionic acid, 3-iodo-, methyl ester" would likely be confirmed through similar advanced spectroscopic techniques to ensure the correct identification of the compound.

Chemical Reactions Analysis

The reactivity of propionic acid derivatives can vary depending on the substituents present on the molecule. The reaction of halogens with β-(3-uracyl)-propionic acid to form halogenated propionic acids and their methyl esters indicates that halogenated propionic acids are susceptible to further chemical transformations . This suggests that "Propionic acid, 3-iodo-, methyl ester" may also participate in various chemical reactions, potentially including substitutions or additions, due to the presence of the iodine atom.

Physical and Chemical Properties Analysis

The physical and chemical properties of methyl esters of propionic acid derivatives are influenced by their molecular structure. For instance, the presence of different functional groups and substituents can affect properties such as solubility, boiling point, and reactivity. The crystal packing and hydrogen bonding observed in the structure of a chlorophenyl pyrazole propionic acid methyl ester indicate that intermolecular interactions play a significant role in the solid-state properties of these compounds . Therefore, it can be inferred that "Propionic acid, 3-iodo-, methyl ester" would have distinct physical and chemical properties that could be studied through experimental characterization.

科学研究应用

化学中的合成和反应

合成 β-(5-卤-3-尿嘧啶)丙酸:碘与 β-(3-尿嘧啶)-丙酸反应生成 β-(5-碘-3-尿嘧啶)丙酸。此过程还包括这些酸的甲酯合成 (Paegle、Plata、Lidak 和 Shvachkin,1971)。

与烯烃的催化反应:丙酸甲酯,包括 3-碘变体,使用钌(O)配合物作为加氢酯化中的催化剂前体,由乙烯形成 (Keim 和 Becker,1989)。

聚苯乙烯的功能化:3-对甲苯乙烯基丙酸的甲酯已用于与苯乙烯的自由基共聚,进一步促进了聚合物的功能化 (Dalil 等人,2000)。

药用和生物医学应用

降压酯的合成:结构上与 3-碘丙酸甲酯相关的 3-(N-烷基氨基)-和 3-(N,N-二烷基氨基)丙酸酯已合成并对其对血压的影响进行了评估 (Coutts、Hubbard、Midha 和 Prasad,1971)。

肾上腺素活性研究:甲基-α-(对硝基苯基)-β-(1-吡咯烷基)丙酸酯,一种与丙酸结构相似的化合物,3-碘-,甲酯,已在各种药理分析中研究其肾上腺素活性 (Riera de Narváez 和 Vicuña Fernández,1993)。

其他应用

有机合成中的氨基羰基化:甲酯,包括丙酸甲酯,已被用作钯催化的氨基羰基化反应中的亲核试剂,从而形成各种有机化合物 (Müller 等人,2005)。

在催化和材料科学中:研究还扩展到材料科学和催化领域,其中涉及在各种合成和催化应用中使用丙酸甲酯的研究 (Donahue,2006)。

未来方向

属性

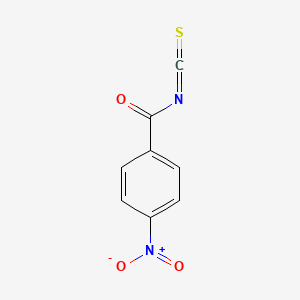

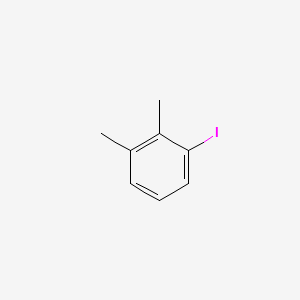

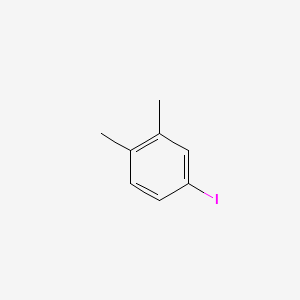

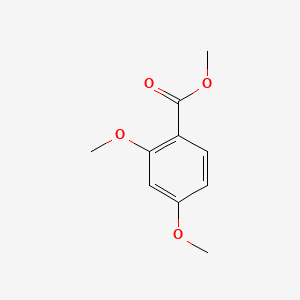

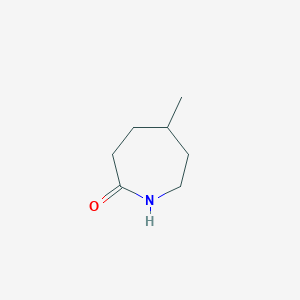

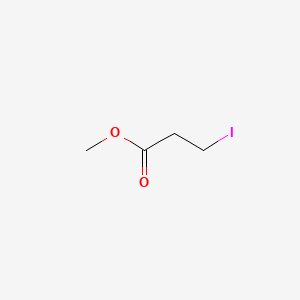

IUPAC Name |

methyl 3-iodopropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7IO2/c1-7-4(6)2-3-5/h2-3H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIYZNTTWHIYCOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

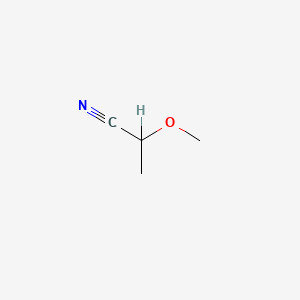

Canonical SMILES |

COC(=O)CCI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7IO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60198295 |

Source

|

| Record name | Propionic acid, 3-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.00 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propionic acid, 3-iodo-, methyl ester | |

CAS RN |

5029-66-3 |

Source

|

| Record name | Propionic acid, 3-iodo-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005029663 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, 3-iodo-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60198295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。